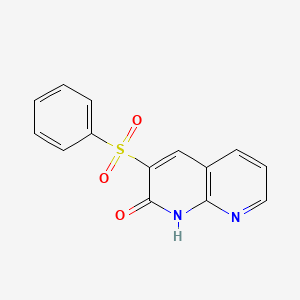![molecular formula C15H15NO3S B11837733 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is known for its unique structure, which includes an indolium ion and a sulfonate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 2-methylbenzo[cd]indole with propane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce indole derivatives .
Scientific Research Applications
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The indolium ion can interact with nucleophilic sites on proteins and other biomolecules, potentially affecting their function. The sulfonate group can also participate in ionic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylbenzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate: This compound has a similar structure but includes an oxazolium ion instead of an indolium ion.
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate): This compound features a pyridinium ion and is used in biochemical research.
Uniqueness
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is unique due to its indolium ion, which imparts specific chemical and biological properties that are distinct from those of similar compounds. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(2-methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H15NO3S/c1-11-13-7-2-5-12-6-3-8-14(15(12)13)16(11)9-4-10-20(17,18)19/h2-3,5-8H,4,9-10H2,1H3 |
InChI Key |
LYLFSBZTUIUXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


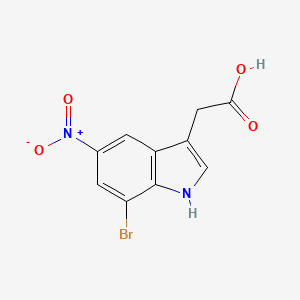
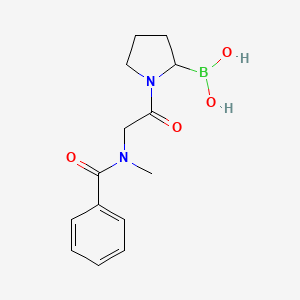

![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
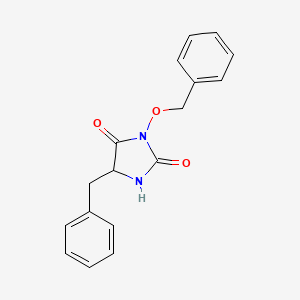
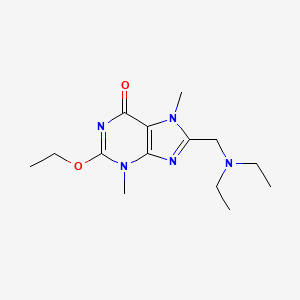
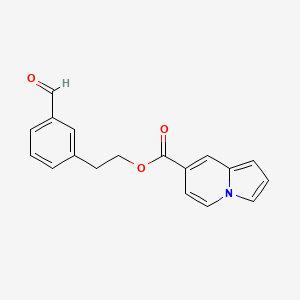
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)

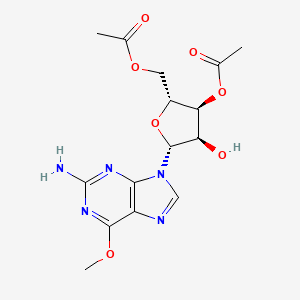
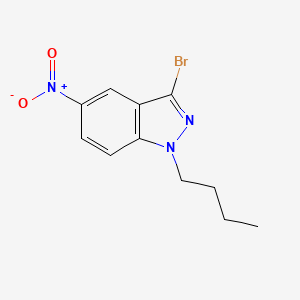
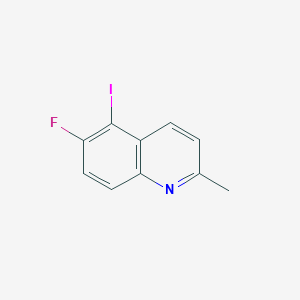
![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)
